1,8-Dimethyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
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Overview
Description
1,8-Dimethyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a quinoline derivative known for its significant role in medicinal chemistry. Quinoline derivatives are well-regarded for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Dimethyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aromatic amines with diethyl malonate in the presence of a catalyst such as triethylamine . The reaction is carried out in diphenyl ether, and the product is obtained through a one-pot reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1,8-Dimethyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the carbonyl carbon under acidic or basic conditions.
Major Products Formed
Oxidation: Quinoline-2,4-dione derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
1,8-Dimethyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,8-Dimethyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission . Additionally, its antimicrobial activity is attributed to its ability to interfere with bacterial DNA gyrase, inhibiting bacterial replication .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-1,2-dihydroquinoline-4-carboxylic acid: Similar in structure but lacks the dimethyl groups at positions 1 and 8.
4-Oxo-1,4-dihydroquinoline-3-carboxylic acid: Another quinoline derivative with a different substitution pattern.
Norfloxacin: A fluoroquinolone antibiotic with a similar quinoline core but with additional fluorine and piperazine moieties.
Uniqueness
1,8-Dimethyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of dimethyl groups at positions 1 and 8 enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C12H11NO3 |
---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
1,8-dimethyl-2-oxoquinoline-4-carboxylic acid |
InChI |
InChI=1S/C12H11NO3/c1-7-4-3-5-8-9(12(15)16)6-10(14)13(2)11(7)8/h3-6H,1-2H3,(H,15,16) |
InChI Key |
KLMGAVWXVHCEDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=O)N2C)C(=O)O |
Origin of Product |
United States |
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